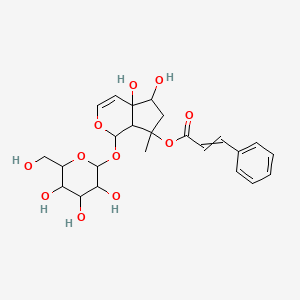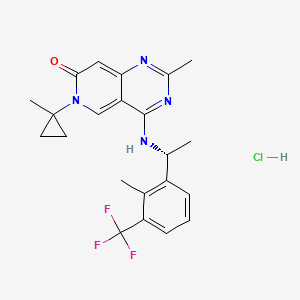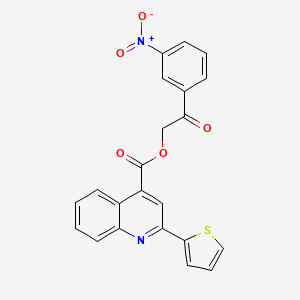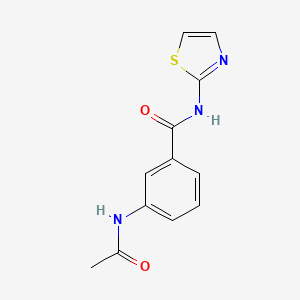
Curvifloruside F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curvifloruside F, également connu sous le nom de 6-Epiharpagoside, est un iridoïde glycoside naturel. Il est principalement isolé des racines de la plante Andrographis paniculata, largement utilisée en médecine traditionnelle. Le composé a une formule moléculaire de C24H30O11 et une masse moléculaire de 494,49 g/mol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Curvifloruside F peut être synthétisé par différents procédés chimiques. Une méthode courante implique l'extraction d'Andrographis paniculata à l'aide de solvants tels que le chloroforme, le dichlorométhane, l'acétate d'éthyle, le diméthylsulfoxyde (DMSO) et l'acétone . Le processus d'extraction est suivi d'une purification par des techniques chromatographiques.
Méthodes de Production Industrielle
La production industrielle de this compound implique généralement une extraction à grande échelle à partir de sources végétales. Les racines d'Andrographis paniculata sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une purification par chromatographie liquide haute performance (HPLC) afin d'obtenir le composé à haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions
Curvifloruside F subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.
Substitution : La liaison glycosidique dans this compound peut être soumise à des réactions de substitution pour former de nouveaux composés.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution en conditions acides ou basiques.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, qui peuvent avoir différentes activités et propriétés biologiques .
Applications de Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé standard en chimie analytique pour l'identification et la quantification des iridoïdes glycosides.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes.
Médecine : this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment les infections et les affections inflammatoires.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.
Mécanisme d'Action
Le mécanisme d'action de this compound implique son interaction avec diverses cibles et voies moléculaires. Il exerce ses effets en modulant l'activité des enzymes et des récepteurs impliqués dans les voies inflammatoires et du stress oxydatif. Le composé peut inhiber la production de cytokines pro-inflammatoires et d'espèces réactives de l'oxygène, réduisant ainsi l'inflammation et les dommages oxydatifs .
Applications De Recherche Scientifique
Curvifloruside F has a wide range of scientific research applications:
Chemistry: It is used as a standard compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects in treating various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Curvifloruside F involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage .
Comparaison Avec Des Composés Similaires
Curvifloruside F est unique par rapport aux autres iridoïdes glycosides en raison de ses caractéristiques structurelles et de ses activités biologiques spécifiques. Des composés similaires comprennent :
- Andrographidine G
- Andrographidine A
- Néandrographiside
- Andropanoside
- Andrographiside
- Andrographolide
- 14-Désoxy-11,12-didéhydroandrographiside
- 14-Désoxy-11,12-didéhydroandrographolide
- Procumbide
- Procumboside
- 6-Epi-8-O-acétylharpagide
Ces composés partagent des motifs structurels similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques .
Propriétés
IUPAC Name |
[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] 3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRQGMOSZKPBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-ethyl-2-[({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12461589.png)
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
![4-({[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12461626.png)
![5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one](/img/structure/B12461642.png)

![2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B12461646.png)

